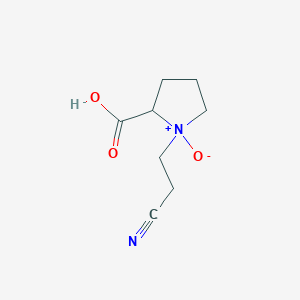
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid is a unique organic compound with a complex structure It features a pyrrolidine ring, a cyanoethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid typically involves the reaction of pyrrolidine with acrylonitrile under specific conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the oxidopyrrolidinium moiety. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets. The cyanoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The oxidopyrrolidinium moiety may also play a role in enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid: Lacks the oxidopyrrolidinium moiety, resulting in different reactivity and applications.
2-cyanoethylpyrrolidine: A simpler structure with fewer functional groups, leading to limited applications compared to 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(2-Cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid, also known as 1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₁₂N₂O₃
- Molecular Weight : 184.19 g/mol
- CAS Number : 36901-99-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its activities can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Cell Membrane Interaction : Its structure allows it to interact with lipid bilayers, potentially altering membrane fluidity and function.
- Reactive Oxygen Species (ROS) Scavenging : The presence of carboxylic acid groups may facilitate the neutralization of ROS, contributing to its antioxidant capacity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Reduced oxidative stress in vitro | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university evaluated the antimicrobial activity of various derivatives of pyrrolidine compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as a therapeutic agent in treating bacterial infections.
Case Study 2: Antioxidant Activity
In another investigation focused on oxidative stress, the compound was tested for its ability to scavenge free radicals in a DPPH assay. Results demonstrated a dose-dependent reduction in DPPH radical concentration, supporting its classification as a potent antioxidant.
Properties
CAS No. |
36901-99-2 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c9-4-2-6-10(13)5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12) |
InChI Key |
OWGFTFFPIUQTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC([N+](C1)(CCC#N)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















